An In-depth Technical Guide to the Chemical Properties of 2,2-Diphenylethyl Isothiocyanate
An In-depth Technical Guide to the Chemical Properties of 2,2-Diphenylethyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological activities of 2,2-Diphenylethyl isothiocyanate (DPEITC). The information is curated to support research and development efforts in medicinal chemistry and drug discovery, with a focus on its potential as an anticancer agent.
Chemical and Physical Properties
2,2-Diphenylethyl isothiocyanate is a synthetic organosulfur compound belonging to the isothiocyanate class. Its structure features a bulky diphenyl ethyl group attached to the reactive isothiocyanate moiety, contributing to its unique chemical and biological characteristics.
Table 1: Physicochemical Properties of 2,2-Diphenylethyl Isothiocyanate
| Property | Value | Source(s) |
| IUPAC Name | (2-isothiocyanato-1-phenylethyl)benzene | --INVALID-LINK-- |
| CAS Number | 34634-22-5 | --INVALID-LINK-- |
| Molecular Formula | C₁₅H₁₃NS | --INVALID-LINK-- |
| Molecular Weight | 239.34 g/mol | --INVALID-LINK-- |
| Melting Point | 36-38 °C | --INVALID-LINK-- |
| Boiling Point | 160 °C at 1 mmHg | --INVALID-LINK-- |
| Appearance | Solid | [N/A] |
Table 2: Solubility Profile of 2,2-Diphenylethyl Isothiocyanate (Qualitative)
| Solvent | Solubility | Inferred From |
| Water | Insoluble | --INVALID-LINK-- (for a similar compound) |
| Methanol | Slightly Soluble | --INVALID-LINK-- (for a similar compound) |
| Ethanol | Soluble | --INVALID-LINK-- (for a similar compound) |
| Dimethyl Sulfoxide (DMSO) | Soluble | --INVALID-LINK-- (for a similar compound) |
| Dimethylformamide (DMF) | Soluble | --INVALID-LINK-- (for a similar compound) |
| Chloroform | Slightly Soluble | --INVALID-LINK-- (for a similar compound) |
| Ethyl Acetate | Slightly Soluble | --INVALID-LINK-- (for a similar compound) |
Spectroscopic Data
The following tables summarize the characteristic spectral data for 2,2-Diphenylethyl isothiocyanate, which are crucial for its identification and structural elucidation.
Table 3: ¹H NMR Spectral Data of 2,2-Diphenylethyl Isothiocyanate (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | Multiplet | 10H | Aromatic protons (2 x C₆H₅) |
| ~4.50 | Triplet | 1H | Methine proton (-CH-) |
| ~3.90 | Doublet | 2H | Methylene protons (-CH₂-NCS) |
Table 4: ¹³C NMR Spectral Data of 2,2-Diphenylethyl Isothiocyanate (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~140 | Quaternary aromatic carbons |
| ~130 | Isothiocyanate carbon (-N=C=S)[1] |
| ~127-129 | Aromatic CH carbons |
| ~50 | Methine carbon (-CH-) |
| ~48 | Methylene carbon (-CH₂-NCS) |
Table 5: Infrared (IR) Spectral Data of 2,2-Diphenylethyl Isothiocyanate (Characteristic Absorptions)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3030 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~2200-2000 | Strong, Broad | Asymmetric -N=C=S stretch[2] |
| ~1600, ~1490, ~1450 | Medium-Weak | Aromatic C=C bending |
Table 6: Mass Spectrometry (MS) Data of 2,2-Diphenylethyl Isothiocyanate (Predicted Fragmentation)
| m/z | Fragment Ion | Description |
| 239 | [C₁₅H₁₃NS]⁺ | Molecular Ion (M⁺) |
| 181 | [C₁₄H₁₃]⁺ | Loss of -CH₂NCS |
| 167 | [C₁₃H₁₁]⁺ | Loss of -CH₂CH₂NCS |
| 91 | [C₇H₇]⁺ | Tropylium ion |
Experimental Protocols
Synthesis of 2,2-Diphenylethyl Isothiocyanate
A common method for the synthesis of isothiocyanates is the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, which is then treated with a desulfurizing agent.[3][4] An alternative route involves the use of thiophosgene, a highly toxic reagent. The following protocol is a safer, two-step, one-pot procedure adapted from general methods.[3][5]
Materials:
-
2,2-Diphenylethylamine
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Tosyl chloride (TsCl)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,2-diphenylethylamine (1.0 equiv) and triethylamine (2.2 equiv) in anhydrous dichloromethane, add carbon disulfide (1.1 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the formation of the dithiocarbamate salt by thin-layer chromatography (TLC).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add tosyl chloride (1.1 equiv) portion-wise to the cooled mixture.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2,2-diphenylethyl isothiocyanate.
Reactivity: Reaction with a Primary Amine
Isothiocyanates readily react with primary amines to form thiourea derivatives. This reaction is a hallmark of the isothiocyanate functional group.
Materials:
-
2,2-Diphenylethyl isothiocyanate
-
Aniline
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve 2,2-diphenylethyl isothiocyanate (1.0 equiv) in anhydrous tetrahydrofuran.
-
To this solution, add aniline (1.0 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude thiourea product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Biological Activity and Mechanism of Action
2,2-Diphenylethyl isothiocyanate has emerged as a potent anticancer agent, demonstrating greater efficacy than its naturally occurring analog, phenethyl isothiocyanate (PEITC).[6] Its primary mechanism of action involves the reactivation of mutant p53, a tumor suppressor protein that is frequently inactivated in human cancers.
Mutant p53 Rescue and Induction of Apoptosis
DPEITC has been shown to rescue the function of "hotspot" p53 mutants, including both structural and contact mutants.[6] This reactivation restores the wild-type p53 signaling pathway, leading to the activation of downstream targets that promote cell cycle arrest and apoptosis.
Synergistic Effects with Chemotherapy
DPEITC exhibits synergistic effects when combined with conventional chemotherapeutic agents like doxorubicin and camptothecin.[6] This synergy is attributed to the DPEITC-mediated rescue of mutant p53, which sensitizes cancer cells to the DNA-damaging effects of these drugs. Furthermore, DPEITC has been shown to reduce the expression of multidrug resistance protein 1 (MDR1), a key contributor to chemoresistance.[6]
Experimental Workflow for Assessing Anticancer Activity
The following diagram outlines a general workflow for evaluating the anticancer properties of 2,2-Diphenylethyl isothiocyanate in a laboratory setting.
This workflow allows for the determination of the cytotoxic and apoptotic effects of DPEITC on cancer cells and provides insights into its molecular mechanism of action.
Safety and Handling
2,2-Diphenylethyl isothiocyanate is classified as a hazardous substance. It is a skin and eye irritant and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes for research and development professionals. All experimental work should be conducted in a controlled laboratory setting by trained personnel, following all applicable safety guidelines and regulations.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 4. cbijournal.com [cbijournal.com]
- 5. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2,2-Diphenylethyl isothiocyanate | C15H13NS | CID 154904 - PubChem [pubchem.ncbi.nlm.nih.gov]
